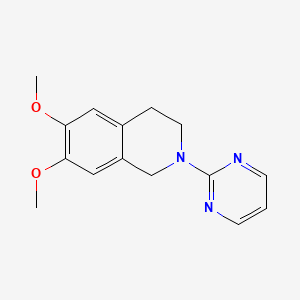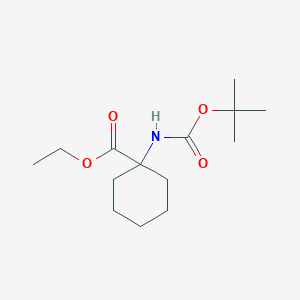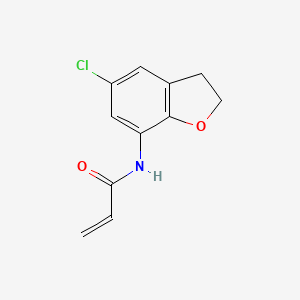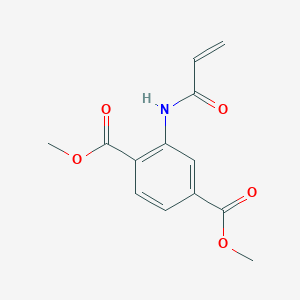![molecular formula C20H20N4O3S B2731294 2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-22-0](/img/structure/B2731294.png)
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O3S, and it has a molecular weight of 396.47. The structure includes a quinazoline core, a nitrophenyl group, a methylsulfanyl group, and an oxolan-2-ylmethyl group.Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
- Quinazolinone derivatives, including those with nitrophenyl groups, are synthesized through various methods for potential applications in pharmacology and material science. These methods include condensation reactions, reductive heterocyclization, and cyclocondensation, demonstrating the chemical versatility and adaptability of quinazolinone frameworks for further modification and application in different research fields (Seshavataram & Rao, 1959), (Coffman et al., 2014).
Pharmacological Screening
- Some quinazolinone derivatives have been designed, synthesized, and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These studies indicate that specific substitutions on the quinazolinone ring, such as methyl, methoxy, and nitro groups, can enhance these biological activities, suggesting the potential for developing new therapeutic agents (Dash et al., 2017).
Antifungal and Antibacterial Applications
- Quinazolinone derivatives have also been explored for their antifungal and antibacterial properties. The synthesis of new compounds and evaluation of their activities against various microbial strains highlight the potential of quinazolinone compounds as leads for the development of new antimicrobial agents (Ahmed et al., 2007), (Shivan & Holla, 2011).
Corrosion Inhibition
- Research into the application of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These studies involve electrochemical methods, surface analysis, and theoretical calculations, indicating that quinazolinone derivatives can effectively protect metals from corrosion, thus having potential applications in industrial maintenance and preservation (Errahmany et al., 2020).
Sensing and Detection Applications
- The development of fluorescent sensors based on quinazolinone derivatives for the detection of amine vapors showcases another innovative application. These sensors operate on the principle of aggregation-induced emission (AIE) and offer a novel approach for the rapid and sensitive detection of volatile organic compounds, with implications for environmental monitoring, industrial safety, and food quality assessment (Gao et al., 2016).
Mecanismo De Acción
While the exact mechanism of action for this specific compound isn’t available, some quinazoline derivatives have been found to exhibit anticancer potency . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system on the quinazoline ring showed 100-fold higher cytotoxicity compared to erlotinib, a known anticancer drug . Docking studies suggest that such compounds may bind with the EGFR tyrosine kinase domains .
Propiedades
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-24(26)15-6-3-5-14(11-15)13-28-20-22-18-9-2-1-8-17(18)19(23-20)21-12-16-7-4-10-27-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCCFSDNBHZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2731217.png)

![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2731221.png)
![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)
![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)
![Methyl 5-[[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2731225.png)
![N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731226.png)

![1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2731229.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)